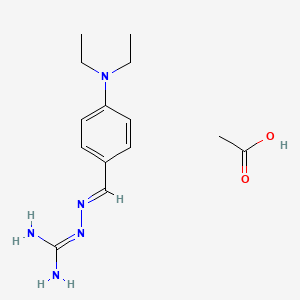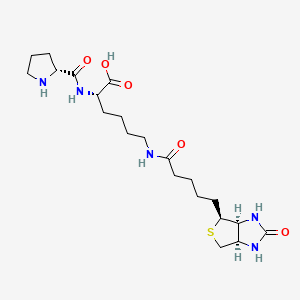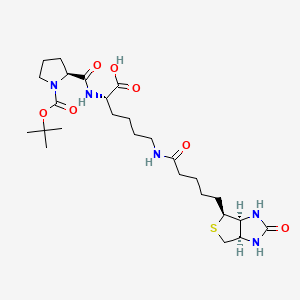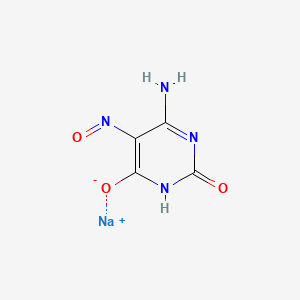
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Guanidine and its derivatives are integral in the synthesis of a wide range of compounds. For instance, the synthesis of 14C-labelled guanidinium acetate through a multi-step procedure showcases the compound's relevance in radiochemical applications, offering a pathway to understand its behavior and interaction at the molecular level (Almeida, Boman, & Lundstedt, 2002). Furthermore, the development of guanidinium-based ionic liquids highlights the utility of guanidine derivatives in creating novel materials with specific thermal and physical properties, potentially useful in green chemistry and material science applications (Gao, Arritt, Twamley, & Shreeve, 2005).
Material Science and Energetic Materials
In material science, guanidine salts have been explored for their energetic properties. Research into guanidine-azole salts as energetic materials involves designing guanidine cations paired with azole anions, aiming to create compounds with high density, thermal stability, and detonation performance. Such studies provide insights into the potential of guanidine-based compounds in applications requiring high-energy materials, such as propellants and explosives (Xu, Meng, Zhao, & Ju, 2018).
Coordination Chemistry and Ligand Design
Guanidine derivatives are also significant in coordination chemistry, serving as ligands for metal ions. The synthesis of bis-guanidine ligands and their application in biomimetic coordination chemistry demonstrates the role of these compounds in mimicking biological processes and developing new catalytic systems. This area of research is crucial for understanding metalloprotein functions and designing synthetic catalysts that can perform under mild conditions (Herres-Pawlis et al., 2005).
Biological Applications
While direct applications in biology for N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt are not explicitly mentioned, guanidine compounds play roles in biological systems, such as in the brain where they may be involved in seizures and convulsions. This indicates a potential area for neurological studies, particularly in understanding the mechanisms of neuroexcitation and neuroprotection (Hiramatsu, 2003).
Mécanisme D'action
Target of Action
The primary target of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is the guanidino group specific ADP-ribosyltransferase . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.
Mode of Action
This compound acts as a substrate for cholera toxin catalyzed ADP-ribosylation . It interacts with its target enzyme, facilitating the transfer of ADP-ribose from NAD+ to a specific amino acid residue in the target protein.
Propriétés
IUPAC Name |
acetic acid;2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZCGRQALYESA-NSPIFIKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)



![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)


![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)